Cas no 15827-84-6 (4-Amino-nicotinonitrile)
4-Amino-nicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Aminonicotinonitrile
- 3-Pyridinecarbonitrile,4-amino-
- 4-Amino-nicotinonitrile
- 4-aminopyridine-3-carbonitrile
- 4-Amino-3-cyanopyridine
- 4-amino-3-pyridinecarbonitrile
- 4-Aminopyridin-3-carbonitril
- 4-azanylpyridine-3-carbonitrile
- 3-cyano-4-aminopyridine
- DTXSID20341927
- EN300-71580
- AKOS005145553
- CS-0133802
- 3-Pyridinecarbonitrile, 4-amino-
- BB 0260544
- AS-43710
- 4-amino-nicotinonitrile, AldrichCPR
- Z1083213944
- W-205819
- SCHEMBL2236276
- AB16952
- FT-0692412
- A809917
- AMY19479
- SY185599
- 15827-84-6
- MFCD04035595
- DB-064211
- Nicotinonitrile, 4-amino- (6CI,8CI); 4-Amino-3-pyridinecarbonitrile; 3-Cyano-4-aminopyridine; 4-Amino-3-cyanopyridine; 4-Aminonicotinonitrile
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- MDL: MFCD04035595
- Inchi: 1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9)
- InChI Key: LCUHGVFLYAQKDO-UHFFFAOYSA-N
- SMILES: NC1C=CN=CC=1C#N
Computed Properties
- Exact Mass: 119.04800
- Monoisotopic Mass: 119.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 62.7Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (7.9 g/l) (25 º C),
- PSA: 62.70000
- LogP: 1.11668
4-Amino-nicotinonitrile Security Information
- Hazard Category Code: R22;R37/38;R41
- Safety Instruction: S26;S39
-
Hazardous Material Identification:
4-Amino-nicotinonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-nicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615030-25mg |
4-Amino-nicotinonitrile |
15827-84-6 | 25mg |
$ 64.00 | 2023-09-08 | ||
| TRC | A615030-50mg |
4-Amino-nicotinonitrile |
15827-84-6 | 50mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A615030-100mg |
4-Amino-nicotinonitrile |
15827-84-6 | 100mg |
$ 138.00 | 2023-09-08 | ||
| TRC | A615030-250mg |
4-Amino-nicotinonitrile |
15827-84-6 | 250mg |
$ 170.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181802-1g |
4-Amino-nicotinonitrile |
15827-84-6 | 96% | 1g |
¥1719.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181802-5g |
4-Amino-nicotinonitrile |
15827-84-6 | 96% | 5g |
¥6448.90 | 2023-09-04 | |
| Alichem | A026002389-1g |
4-Amino-3-cyanopyridine |
15827-84-6 | 97% | 1g |
427.85 USD | 2021-05-31 | |
| Chemenu | CM132021-1g |
4-aminonicotinonitrile |
15827-84-6 | 95% | 1g |
$379 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0188-1g |
4-Amino-nicotinonitrile |
15827-84-6 | 97% | 1g |
2671.33CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0188-5g |
4-Amino-nicotinonitrile |
15827-84-6 | 97% | 5g |
8056.4CNY | 2021-05-08 |
4-Amino-nicotinonitrile Suppliers
4-Amino-nicotinonitrile Related Literature
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1. Transformations in the 1,2,5,6-tetrahydropyridine seriesD. Taub,C. H. Kuo,N. L. Wendler J. Chem. Soc. C 1967 1558
Additional information on 4-Amino-nicotinonitrile
Chemical Profile of 4-Amino-nicotinonitrile (CAS No. 15827-84-6)
4-Amino-nicotinonitrile, identified by its Chemical Abstracts Service (CAS) number 15827-84-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a nitrile group and an amino substituent on a pyridine backbone, has garnered attention due to its versatile reactivity and potential applications in drug development. The structural features of 4-amino-nicotinonitrile make it a valuable precursor for synthesizing various heterocyclic compounds, which are widely employed in medicinal chemistry.
The molecular structure of 4-amino-nicotinonitrile consists of a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 3-position. This configuration imparts unique electronic and steric properties, enabling its participation in diverse chemical transformations. The presence of both electron-withdrawing and electron-donating groups facilitates nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes, making it a versatile building block for synthetic chemists.
In recent years, 4-amino-nicotinonitrile has been explored as a key intermediate in the synthesis of bioactive molecules. Its derivatives have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. For instance, researchers have utilized 4-amino-nicotinonitrile to develop novel kinase inhibitors, which are critical in targeted cancer therapies. The nitrile group can be further functionalized into carboxylic acids or amides, expanding its utility in constructing complex pharmacophores.
One of the most compelling aspects of 4-amino-nicotinonitrile is its role in the development of nicotinamide derivatives. Nicotinamide, or vitamin B3, is well-known for its essential role in cellular metabolism and antioxidant properties. By incorporating the 4-amino-nicotinonitrile scaffold into nicotinamide-based compounds, scientists have been able to enhance their biological activity. These derivatives have demonstrated potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating mitochondrial function and reducing oxidative stress.
The synthetic pathways involving 4-amino-nicotinonitrile have also seen significant advancements. Modern catalytic methods, such as palladium-catalyzed coupling reactions and transition-metal-mediated transformations, have streamlined the synthesis of complex derivatives with high efficiency and selectivity. These methods not only improve yield but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
Moreover, computational chemistry has played a crucial role in understanding the reactivity and binding properties of 4-amino-nicotinonitrile derivatives. Molecular modeling studies have helped predict optimal reaction conditions and identify potential lead compounds for drug discovery. This interdisciplinary approach has accelerated the development of novel therapeutic agents by integrating experimental data with theoretical calculations.
Recent research has also highlighted the importance of 4-amino-nicotinonitrile in materials science. Its ability to form coordination complexes with metal ions has led to the development of novel catalysts and functional materials. These complexes exhibit enhanced catalytic activity in various organic transformations, including hydrogenation and oxidation reactions. Additionally, they have been explored for their luminescent properties, making them suitable for use in optoelectronic devices.
The future prospects of 4-amino-nicotinonitrile are promising, with ongoing studies focusing on expanding its applications in drug discovery and materials science. Innovations in synthetic methodologies and computational chemistry are expected to further enhance its utility. As research continues to uncover new possibilities for this versatile compound, it is likely to remain a cornerstone in organic synthesis and pharmaceutical development.
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